![molecular formula C14H11IO2 B2964238 4-[(4-Iodobenzyl)oxy]benzaldehyde CAS No. 443289-91-6](/img/structure/B2964238.png)

4-[(4-Iodobenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

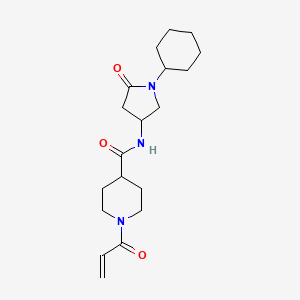

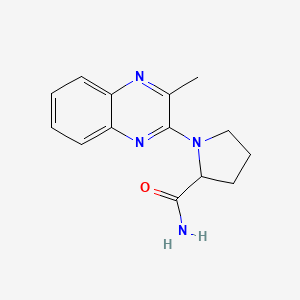

“4-[(4-Iodobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H11IO2 . It contains a total of 29 bonds, including 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 ether (aromatic) .

Molecular Structure Analysis

The molecular structure of “4-[(4-Iodobenzyl)oxy]benzaldehyde” includes 1 aldehyde group (aromatic) and 1 ether group (aromatic). It also contains 2 six-membered rings and 12 aromatic bonds . The molecule contains a total of 28 atoms, including 11 Hydrogen atoms, 14 Carbon atoms, 2 Oxygen atoms, and 1 Iodine atom .Wissenschaftliche Forschungsanwendungen

Photocatalytic Oxidation

Research on the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes highlights the importance of such reactions in organic synthesis and materials science. A study by Higashimoto et al. (2009) demonstrated high conversion and selectivity in the photocatalytic oxidation of various benzyl alcohol derivatives on a TiO2 photocatalyst under O2 atmosphere, utilizing both UV and visible light. This process emphasizes the utility of photocatalysis in transforming benzyl alcohols to aldehydes, potentially including 4-[(4-Iodobenzyl)oxy]benzaldehyde, for applications in green chemistry and sustainable processes (Higashimoto et al., 2009).

Oxygen Transfer Reactions

The oxidation of methoxy substituted benzyl phenyl sulfides, explored by Lai, Lepage, and Lee (2002), offers insights into the mechanisms of oxygen transfer reactions. These findings can be extrapolated to understand the reactivity of similar structures, including 4-[(4-Iodobenzyl)oxy]benzaldehyde, in the context of single electron transfer versus direct oxygen atom transfer in oxidation reactions (Lai, Lepage, & Lee, 2002).

Haemoglobin Oxygen Affinity Modification

Beddell et al. (1984) investigated substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin. These compounds, including benzaldehyde derivatives, demonstrate the potential of modifying biological molecules for therapeutic purposes, such as treating sickle cell disease. This research indicates the broader applicability of benzaldehyde derivatives in medicinal chemistry and drug development (Beddell et al., 1984).

Safety and Hazards

The safety data sheet for a related compound, Benzaldehyde, indicates that it is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation and may damage fertility or the unborn child . While this does not directly apply to “4-[(4-Iodobenzyl)oxy]benzaldehyde”, it provides some insight into potential hazards associated with similar compounds.

Eigenschaften

IUPAC Name |

4-[(4-iodophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHKKJUCKKBNLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-[methyl(1-pyridin-2-ylethyl)amino]ethyl]but-2-enamide](/img/structure/B2964157.png)

![2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2964158.png)

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-chloro-2-methylphenyl)urea](/img/structure/B2964169.png)

![Tert-butyl (1S,5R)-6-[(5-chloropyrazin-2-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2964172.png)

![N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2964174.png)

![5-methyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2964175.png)

![2-[Acetyl(benzyl)amino]-2-cyclopropylacetic acid](/img/structure/B2964176.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2964178.png)